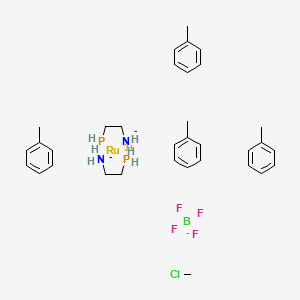

chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate” is a complex coordination compound that involves multiple components, including chloromethane, 2-phosphanylethylazanide, ruthenium(3+), toluene, and tetrafluoroborate

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.

Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.

Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of fine chemicals and in materials science for the development of advanced materials with unique properties.

Safety and Hazards

This compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and contact with air should be avoided . If it comes into contact with the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Wirkmechanismus

Target of Action

Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.

Mode of Action

The compound interacts with its targets by binding to them and lowering the activation energy required for the reaction . This accelerates the reaction rate, leading to faster and more efficient production of the desired products.

Biochemical Pathways

The compound is involved in several biochemical pathways, including the synthesis of long-chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . The downstream effects of these pathways depend on the specific reactions and the products formed.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the products of the reactions it catalyzes

Action Environment

The efficacy and stability of Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate can be influenced by various environmental factors. For instance, it is known to be air sensitive , which means it may degrade or lose its catalytic activity when exposed to air. Therefore, it is typically handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of ruthenium(3+) with 2-phosphanylethylazanide in the presence of chloromethane and toluene. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The tetrafluoroborate anion is introduced to stabilize the complex and enhance its solubility in organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale coordination reactions using high-purity reagents and solvents. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: The compound can be reduced under specific conditions, leading to changes in the oxidation state of the ruthenium center.

Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange can be facilitated by the addition of competing ligands or by changing the solvent environment.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ruthenium(II) polypyridyl complexes: These compounds share similar coordination environments and are also used in catalysis and photochemistry.

Ruthenium(III) complexes with phosphonate ligands: These complexes have similar applications in photocatalysis and materials science.

Uniqueness

The uniqueness of the compound “chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate” lies in its specific combination of ligands and the resulting properties. The presence of 2-phosphanylethylazanide and tetrafluoroborate anion provides distinct electronic and steric effects, enhancing its reactivity and stability in various applications.

Eigenschaften

IUPAC Name |

chloromethane;2-phosphanylethylazanide;ruthenium(3+);toluene;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C7H8.2C2H7NP.CH3Cl.BF4.Ru/c4*1-7-5-3-2-4-6-7;2*3-1-2-4;1-2;2-1(3,4)5;/h4*2-6H,1H3;2*3H,1-2,4H2;1H3;;/q;;;;2*-1;;-1;+3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTGCCFMYYZPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CC1=CC=CC=C1.CCl.C(CP)[NH-].C(CP)[NH-].[Ru+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49BClF4N2P2Ru |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.0 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)